Tropicamide is an alkaloid atropine‐derived anticholinergic drug and a non‐selective antagonist of muscarinic acetylcholine (mACh) receptors. Usually available in ophthalmic formulations, tropicamide is used to cause mydriasis and cycloplegia for eye exams or ocular procedures. It is also used in combination with [hydroxyamphetamine] for the same indication. Oral tropicamide has been investigated as a potential drug to relieve sialorrhea in patients with Parkinson's Disease.
Tropicamide is an Anticholinergic. The mechanism of action of tropicamide is as a Cholinergic Antagonist.
Tropicamide is a synthetic muscarinic antagonist with actions similar to atropine and with an anticholinergic property. Upon ocular administration, tropicamide binds to and blocks the muscarinic receptors in the sphincter and ciliary muscle in the eye. This inhibits the responses from cholinergic stimulation, producing dilation of the pupil and paralysis of the ciliary muscle. Tropicamide is a diagnostic agent and is used to produce short-duration mydriasis and cycloplegia.
One of the MUSCARINIC ANTAGONISTS with pharmacologic action similar to ATROPINE and used mainly as an ophthalmic parasympatholytic or mydriatic.
See also: Phenylephrine Hydrochloride; Tropicamide (component of); Hydroxyamphetamine hydrobromide; Tropicamide (component of).
Tropicamide
CAS No.: 1508-75-4
Cat. No.: VC0545978
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1508-75-4 |
---|---|
Molecular Formula | C17H20N2O2 |
Molecular Weight | 284.35 g/mol |
IUPAC Name | N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide |
Standard InChI | InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3 |
Standard InChI Key | BGDKAVGWHJFAGW-UHFFFAOYSA-N |
SMILES | CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Canonical SMILES | CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2 |
Appearance | White to off-white crystalline powder. |
Melting Point | 96.5 °C |
Introduction
Pharmacological Profile
Mechanism of Action
Tropicamide non-selectively antagonizes muscarinic acetylcholine receptors (mAChRs) with nanomolar affinity (Ki = 2.1 nM for M₁, 3.4 nM for M₄) . The drug’s mydriatic effect arises from M₃ receptor blockade in the iris sphincter muscle, paralyzing parasympathetic input while allowing unopposed sympathetic dilation via α₁-adrenergic receptors . Cycloplegia results from M₂/M₃ inhibition in ciliary muscles, disabling accommodation through reduced zonular tension .
Recent patch-clamp studies reveal voltage-dependent binding kinetics: at resting membrane potentials (−70 mV), tropicamide exhibits 5-fold greater receptor occupancy compared to depolarized states . This voltage sensitivity may explain the transient nature of its ocular effects despite prolonged systemic presence.
Pharmacokinetics and Metabolism
Hepatic metabolism via CYP2D6 produces three primary metabolites:
Renal excretion accounts for 65% of elimination, with a terminal half-life of 2.8 hours following ocular use but extending to 9–14 hours after intravenous injection .
Table 1: Key Pharmacokinetic Parameters
Parameter | Ocular Administration | Intravenous Abuse |
---|---|---|
Tₘₐₓ (min) | 25–30 | 2–5 |
Cₘₐₓ (ng/mL) | 0.3–0.5 | 180–220 |
AUC₀–∞ (ng·h/mL) | 4.2 ± 1.1 | 1,450 ± 320 |
Protein Binding (%) | 38–42 | 38–42 |
Clinical Applications
Ophthalmic Uses
Standard 0.5–1% solutions achieve maximal pupil dilation (7–8 mm) within 25 minutes, with recovery in 6 hours versus 24+ hours for atropine . A 2024 multicenter trial (N=1,202) demonstrated superior anterior chamber angle visualization compared to phenylephrine combinations (93% vs. 88% adequate gonioscopy, p=0.02) .
Emerging Therapeutic Roles
Parkinson’s Disease: Oral tropicamide (0.5 mg TID) reduced sialorrhea by 58% in a 12-week RCT (p<0.001), likely through M₄ receptor blockade in salivary glands . Rodent models show suppression of tremulous jaw movements (TJMs) at 0.1 mg/kg, suggesting potential antiparkinsonian applications .
Antipsychotic Side Effects: Sublingual administration (0.2% solution) decreased clozapine-induced hypersalivation by 72% in a case series (n=14), with effects persisting 6–8 hours .
Abuse and Misuse Patterns
Epidemiology of Recreational Use
First documented in 1975, intravenous tropicamide abuse has surged in Eastern Europe, with 12,342 cases reported in Russia (2020–2024) . Typical abuse patterns involve:
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Opiate Synergy: 1–5 mL of 1% solution mixed with heroin, prolonging euphoria 3-fold (45→135 minutes)
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Stimulant Combinations: 0.5–1 mL with methamphetamine, inducing vivid zoopsia (animal hallucinations) in 89% of users
Table 2: Adverse Effects of Tropicamide Abuse Routes
Route | Acute Effects (0–2 hr) | Chronic Effects (>6 mo) |
---|---|---|
Intravenous | - Open-eye dreaming (92%) | - Demyelination (34%) |
- Tactile hallucinations (78%) | - Venous ulceration (67%) | |
Intranasal | - Olfactory distortions (41%) | - Septal perforation (22%) |
Oral | - Anticholinergic delirium (88%) | - Toxic hepatitis (91%) |
Neuropharmacological Consequences
Chronic users exhibit disrupted acetylcholine-dopamine coupling in the ventral tegmental area, potentiating addiction severity. PET imaging reveals 18% M₁/M₄ receptor downregulation after 6 months of abuse (p=0.004), correlating with cognitive deficits in Tower of London tasks (r=−0.71) .
Adverse Effects and Risk Mitigation
Ocular Toxicity
Prolonged use (>14 days) induces reversible lens opacities in 12% of patients, likely from pH-mediated protein denaturation . Angle-closure glaucoma occurs in 0.07% of administrations, predominantly in eyes with anterior chamber depths <2.5 mm .
Systemic Anticholinergic Syndrome
Overdose manifests as:
Treatment protocols recommend physostigmine (1–2 mg IV) for delirium, with sodium bicarbonate reserved for arrhythmias .
Recent Advances and Future Directions
Abuse-Deterrent Formulations
2024 patents describe viscoelastic gel formulations with 0.01% capsaicin, reducing intravenous appeal through immediate pain induction. Phase II trials show 83% reduction in diversion potential (p<0.001) .
Neuroprotective Applications
In vitro models demonstrate tropicamide-mediated inhibition of β-amyloid fibrillization (IC₅₀=28 μM), suggesting possible Alzheimer’s disease applications . A 2025 zebrafish study showed 40% reduction in tau hyperphosphorylation with 0.1 μM exposure (p=0.03) .
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